

Techniques for Measuring FR901465 Activity: Application Notes and Protocols

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Compound of Interest

Compound Name: FR901465

Cat. No.: B1674043

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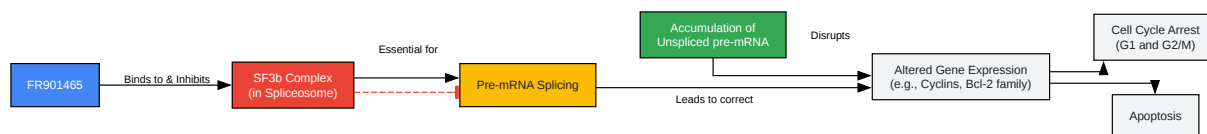
For Researchers, Scientists, and Drug Development Professionals

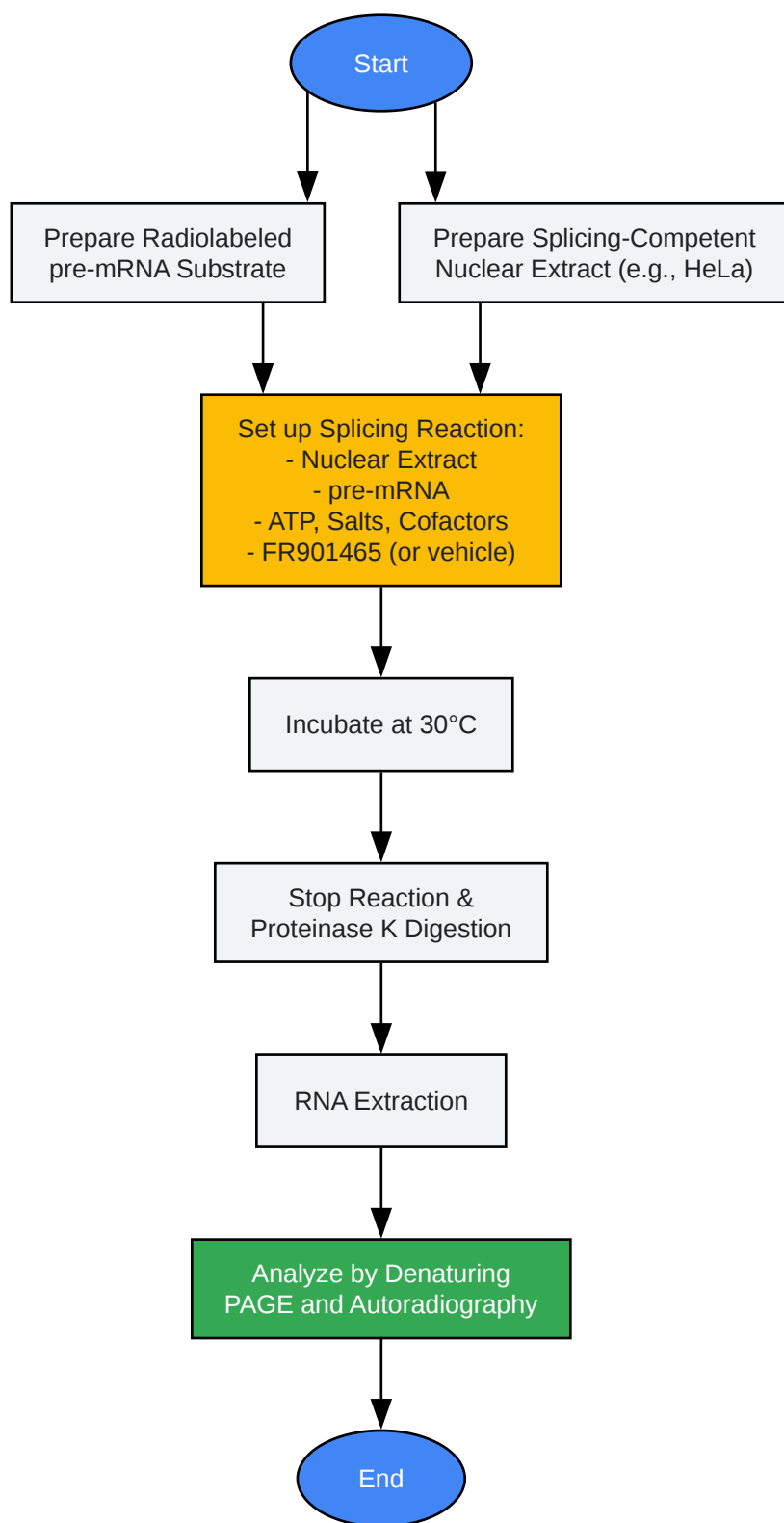
Introduction

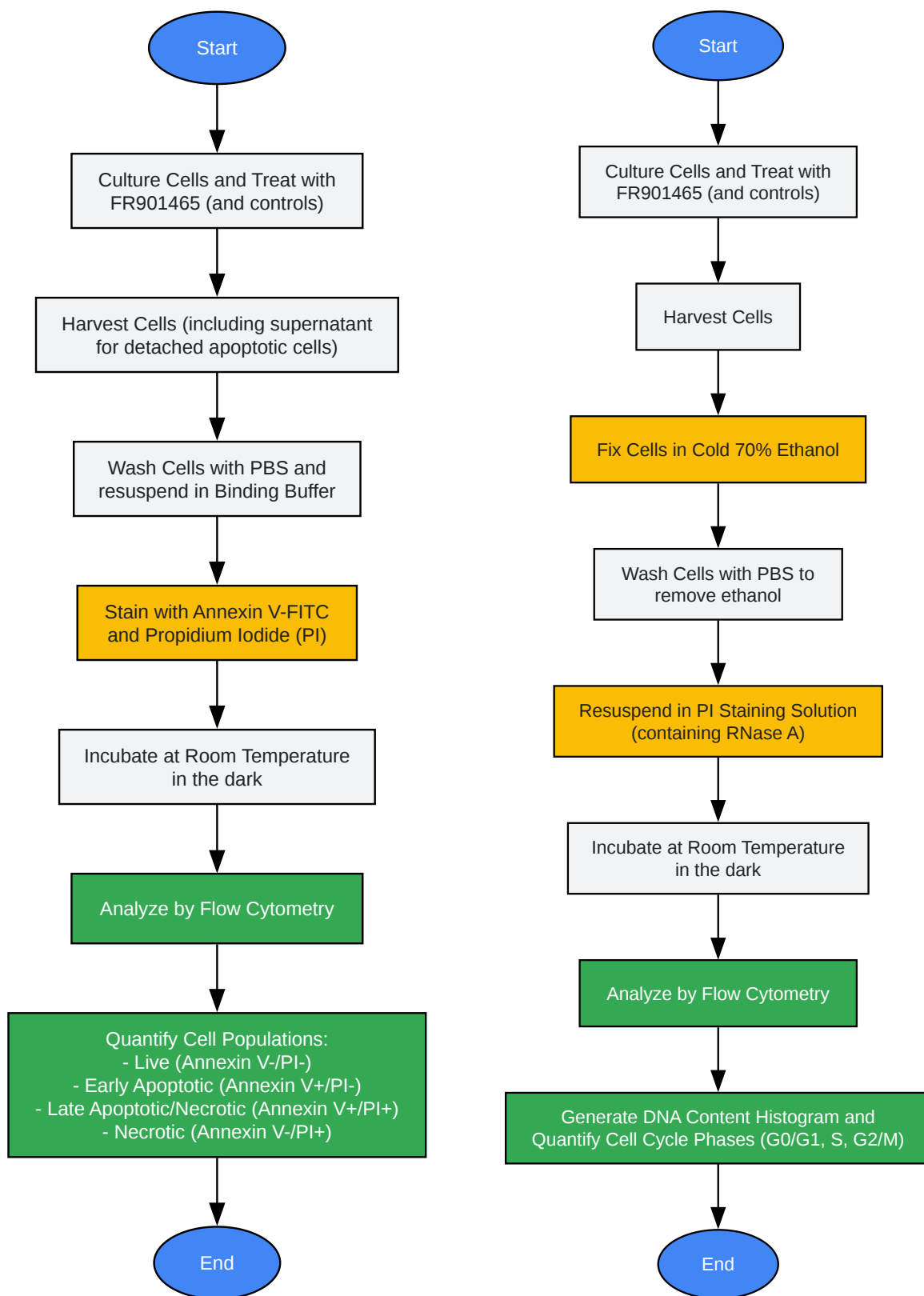
FR901465 and its derivatives, such as Spliceostatin A, are potent anti-tumor agents that function by inhibiting the spliceosome, a critical cellular machinery responsible for intron removal from pre-mRNA. Specifically, **FR901465** targets the SF3b (splicing factor 3b) subcomplex of the U2 snRNP, leading to the accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] This document provides detailed application notes and protocols for measuring the activity of **FR901465**, designed to assist researchers in the fields of oncology, cell biology, and drug development.

Mechanism of Action Overview

FR901465 binds to the SF3b complex, a core component of the spliceosome. This binding event prevents the stable association of the U2 snRNP with the branch point sequence on the pre-mRNA, a crucial step for the initiation of splicing.[3][4] The inhibition of splicing leads to a global disruption of gene expression, as numerous genes involved in critical cellular processes, such as cell cycle control and survival, are improperly spliced.[5] This disruption triggers a cellular stress response, culminating in cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis.[6]







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